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Xylose-d1-4

Cat. No.: B12392091
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-NCPCKSJBSA-N
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Description

Contextualizing Stable Isotope Tracers in Contemporary Biochemical Research

Stable isotope tracing is a powerful and indispensable technique in modern metabolic research. mdpi.com It involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com These labeled compounds, or tracers, are introduced into a biological system, and their journey through various biochemical reactions is monitored. springernature.comnih.gov This allows researchers to gain unparalleled insights into the metabolic wiring of cells, tracking how substrates are converted into downstream metabolites. springernature.comnih.gov

Unlike radioactive isotopes, stable isotopes are non-toxic and safe for use in a wide array of studies, including those involving human subjects. maastrichtuniversity.nl The primary analytical methods for detecting stable isotope tracers are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. springernature.com High-resolution mass spectrometers can distinguish between the labeled tracer and the naturally occurring molecule (the tracee) based on their mass difference. nih.govmaastrichtuniversity.nl By analyzing the labeling patterns in metabolites, scientists can deduce qualitative information about their origins and relative rates of production. springernature.comnih.gov

This methodology is crucial for understanding how metabolism is affected by genetic changes or external factors. springernature.comnih.gov Researchers employ stable isotope tracing to study a wide range of metabolic disorders and diseases, including cancer, diabetes, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comisotope.com By quantifying metabolic reactions in vivo, these tracers help identify dysregulated pathways, discover biomarkers, and test the efficacy of therapeutic drugs. mdpi.comisotope.com

Rationale for Site-Specific Deuteration in D-Xylose for Advanced Metabolic and Mechanistic Studies

D-xylose is a five-carbon aldose sugar that is a fundamental component of hemicellulose in biomass. rsc.orgwikipedia.org While general deuteration has its uses, the rationale for site-specific deuteration—placing a deuterium atom at a precise position, as in Xylose-d1-4—is to answer highly specific questions in metabolic and mechanistic studies. rsc.org The exact placement of the isotopic label acts as a precise reporter, providing information that would be obscured by uniform or random labeling.

One major application is in the elucidation of enzymatic reaction mechanisms. nih.gov The difference in mass between hydrogen and deuterium can affect the rate of reactions that involve the breaking of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE with a site-specifically deuterated substrate like a deuterated xylose, researchers can determine whether a particular hydrogen transfer step is rate-limiting in an enzyme's catalytic cycle. acs.orgnih.gov For instance, studies on the enzyme xylose reductase used deuterated coenzymes to probe the hydride transfer step, revealing it to be partially rate-limiting in the reduction of xylose to xylitol (B92547). acs.orgnih.gov Similarly, mechanistic studies of the IspH protein, part of the deoxyxylulose phosphate (B84403) pathway, utilized a C1-deuterium-labeled substrate to investigate its function. nih.gov

Site-specific deuteration is also invaluable for structural analysis using NMR spectroscopy. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) simplifies complex ¹H NMR spectra, as the deuterium signal does not appear in the same region. This spectral simplification helps in the conformational analysis of carbohydrates, which is particularly useful for investigating how these sugars bind to proteins or for determining their equilibrium of different structural forms (tautomers) in solution. cdnsciencepub.com Furthermore, deuterated carbohydrate probes can serve as "label-free" substrates to assess nutrient uptake in microorganisms, as demonstrated in studies with Mycobacterium smegmatis. rsc.orgnih.gov The ability to synthesize carbohydrates with regio- and stereo-selective deuteration is crucial for these advanced applications. rsc.org

The table below summarizes key research findings from studies utilizing deuterated carbohydrates, illustrating the power of this technique.

Research Findings Using Deuterated Carbohydrates

Enzyme/System Type of Study Deuterated Compound Used Key Finding Citation(s)
Candida tenuis Xylose Reductase Enzyme Kinetics (KIE) Deuterated NADH Hydride transfer is a partially rate-limiting step in the reduction of D-xylose. acs.org, nih.gov
IspH Protein Mechanistic Study C1-deuterium-labeled deoxyxylulose phosphate Provided insight into the catalytic mechanism of the enzyme in the terpene biosynthesis pathway. nih.gov
Mycobacterium smegmatis Nutrient Uptake Assay Various ²H-carbohydrates Demonstrated a new method for measuring nutrient acquisition in bacteria using nuclear reaction analysis. rsc.org, nih.gov
Various Aldoses NMR Spectroscopy Specifically deuterated aldoses Determined the conformations and tautomeric equilibria of sugars in aqueous solution. cdnsciencepub.com

Historical Development and Evolution of Labeled Carbohydrate Research and the Role of this compound as a Research Probe

The scientific study of carbohydrates began in the late 18th century with chemists like Antoine Lavoisier, who first identified them as compounds of carbon, hydrogen, and oxygen. torrinomedica.it Throughout the 19th century, researchers like Justus von Liebig established the importance of carbohydrates in nutrition and energy metabolism. torrinomedica.it For a long time, the total carbohydrate content in food was simply calculated "by difference" rather than direct measurement, a concept that emerged 150 years ago due to a lack of specific analytical methods. nih.gov

A significant conceptual leap occurred in 1929 with the distinction between "available" and "unavailable" carbohydrates, aimed at better managing diabetic diets. nih.gov This marked a shift from purely chemical characterization to understanding the physiological roles of different carbohydrates. However, tracking the precise metabolic fate of these molecules remained a major challenge. The advent of isotopic labeling revolutionized the field, initially relying on radioactive isotopes like carbon-14. While powerful, the use of radioisotopes is limited by safety concerns.

The development and increasing accessibility of stable isotopes, such as deuterium, provided a safer and highly effective alternative. The evolution of labeled carbohydrate research is intrinsically linked to advancements in analytical technology. The widespread adoption of high-resolution mass spectrometry and sophisticated NMR spectroscopy enabled scientists to detect and quantify stable isotopes within complex biological matrices. springernature.comnih.gov This technological progress paved the way for the use of deuterated carbohydrates as exquisitely precise research probes.

Within this modern context, compounds like this compound serve as highly specialized tools. Rather than being a probe with a long, storied history from the early days of isotope tracing, its role is a product of contemporary biochemical inquiry. The demand for such a specific molecule arises from the need to answer nuanced questions about enzyme mechanisms, metabolic flux, and molecular structure that were previously unapproachable. nih.govacs.org Therefore, the role of this compound as a research probe is to facilitate advanced mechanistic and metabolic studies, representing the cutting edge of a research field that has evolved from broad chemical classification to the precise tracking of atomic fates within the machinery of life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12392091 Xylose-d1-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D

InChI Key

PYMYPHUHKUWMLA-NCPCKSJBSA-N

Isomeric SMILES

[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Characterization Strategies for Research Grade Xylose D1 4

Stereospecific Deuteration Methodologies for Xylose-d1-4

The introduction of a deuterium (B1214612) atom at a specific position within the xylose molecule requires sophisticated synthetic strategies that can control stereochemistry. Both enzymatic and chemical approaches have been developed to achieve this precision.

Enzymatic Pathways for Deuterium Incorporation

Enzymes, with their inherent specificity, provide an elegant route for targeted isotopic labeling. The biosynthesis of UDP-xylose from UDP-glucuronic acid, catalyzed by UDP-xylose synthase (UXS), presents a key pathway for deuterium incorporation. nih.gov This multi-step reaction involves an initial oxidation, followed by decarboxylation and a final reduction. When this reaction is carried out in a deuterium oxide (D₂O) medium, a deuterium atom is stereospecifically incorporated at the C5 position of the resulting UDP-xylose. nih.gov

Another relevant enzymatic pathway is the isomerization of D-xylose to D-xylulose, catalyzed by xylose isomerase. wikipedia.org This reversible reaction is a cornerstone of xylose metabolism in many organisms. wikipedia.org While this specific reaction is primarily used for isomerization, the broader enzymatic machinery of xylose metabolism, including oxidoreductase pathways, can be harnessed for isotopic labeling. wikipedia.org For instance, the reduction of D-xylose to xylitol (B92547) by xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase, involves the transfer of hydrogen ions, which can be substituted with deuterium from a deuterated solvent or cofactor. wikipedia.org

A study on the enzyme D-xylose isomerase (XI) from Streptomyces rubiginosus demonstrated that the isomerization of D-glyceraldehyde (a substrate fragment of D-xylose) in D₂O resulted in deuterium incorporation from the solvent. nih.gov This highlights the potential of isomerases to facilitate deuterium exchange at specific positions during the catalytic cycle.

Chemo-Enzymatic Approaches for Position-Specific Labeling

Chemo-enzymatic methods combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions to produce complex, specifically labeled molecules. frontiersin.orgnih.gov This approach is particularly advantageous for producing nucleotide sugars like UDP-xylose. frontiersin.org A typical strategy involves the chemical synthesis of a sugar-1-phosphate, which then serves as a substrate for a UDP-sugar pyrophosphorylase. frontiersin.org This enzyme catalyzes the formation of the corresponding UDP-sugar with high stereospecificity. frontiersin.org This method bypasses the need for more substrate-specific kinases and can be adapted for various sugar derivatives. frontiersin.org

The integration of chemical catalysts with enzymatic transformations offers another powerful strategy. For example, a one-pot, multi-step chemo-enzymatic process can be designed where a chemical catalyst performs an initial oxidation step, followed by a cascade of enzymatic reactions to yield the desired product. researchgate.net This approach allows for precise control over the reaction sequence and can be optimized to achieve high yields of the target molecule. researchgate.net

Recent advancements have also focused on the use of glycosyltransferases in chemo-enzymatic synthesis to create designer hemicelluloses with specific modifications, demonstrating the broad applicability of these combined approaches. acs.org

Chemical Synthesis Routes to Isotopic Variants of D-Xylose

Purely chemical methods provide a robust alternative for synthesizing isotopically labeled D-xylose. These routes often involve multi-step processes starting from readily available precursors. One documented synthesis of D-Xylose-U-¹³C₅ starts with D-glucose-U-¹³C₆. iaea.org The process includes protection of hydroxyl groups, selective hydrolysis, oxidation, reduction, and final deprotection to yield the fully labeled xylose. iaea.org While this example focuses on carbon-13 labeling, similar strategies can be adapted for deuterium labeling by using deuterium-based reducing agents at the appropriate step.

The synthesis of specifically deuterated compounds often relies on established organic chemistry reactions. For instance, the stereoselective reduction of a keto-sugar intermediate can be used to introduce a deuterium atom at a specific position. acs.org The choice of reducing agent and reaction conditions is critical to ensure high stereospecificity. The development of such synthetic routes requires careful planning to control the stereochemistry at each chiral center of the sugar molecule.

Validation of Isotopic Purity and Positional Deuteration for this compound in Research Materials

Once synthesized, the research-grade this compound must undergo rigorous analytical validation to confirm its isotopic enrichment and the precise location of the deuterium atom. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of labeled compounds. rsc.orgnih.gov It can accurately measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules with very small mass differences, such as those resulting from isotopic substitution. nih.govcaltech.edu By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules that have incorporated the deuterium label can be quantified. pitt.edu

Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is a commonly used platform for this analysis. rsc.org This technique allows for the separation of the labeled compound from any impurities before it enters the mass spectrometer, ensuring a clean and accurate measurement. The high resolving power of modern instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the clear separation of isotopic peaks, even in complex mixtures. nih.govpitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While HR-MS confirms the level of isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the exact position of the deuterium atom within the molecule. rsc.orguobabylon.edu.iq The substitution of a proton (¹H) with a deuteron (B1233211) (²H) leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. cdnsciencepub.com By comparing the ¹H NMR spectrum of the deuterated xylose with that of its unlabeled counterpart, the position of deuteration can be unequivocally identified. cdnsciencepub.com

In a study of UDP-xylose synthase, in situ NMR experiments were crucial in demonstrating the stereospecific incorporation of deuterium at the C5 position of UDP-xylose when the reaction was performed in D₂O. nih.gov Similarly, ¹H NMR spectroscopy was used to monitor the XI-catalyzed isomerization of D-glyceraldehyde in D₂O, revealing the extent of deuterium incorporation in the product. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural confirmation by revealing the connectivity between different nuclei in the molecule.

The combination of HR-MS and NMR spectroscopy provides a comprehensive characterization of research-grade this compound, ensuring its suitability for high-precision scientific applications. rsc.org

Data Tables

Table 1: Key Enzymes in Xylose Metabolism and Labeling

Enzyme Function Relevance for Deuteration
UDP-xylose synthase (UXS) Converts UDP-glucuronic acid to UDP-xylose Stereospecific deuterium incorporation at C5 in D₂O. nih.gov
Xylose Isomerase (XI) Isomerizes D-xylose to D-xylulose Can facilitate deuterium exchange at specific positions. wikipedia.orgnih.gov
Xylose Reductase (XR) Reduces D-xylose to xylitol Potential for deuterium incorporation using deuterated cofactors. wikipedia.org
Xylitol Dehydrogenase (XDH) Oxidizes xylitol to D-xylulose Potential for deuterium incorporation using deuterated cofactors. wikipedia.org

Table 2: Analytical Techniques for Characterization of this compound

Technique Purpose Key Findings
High-Resolution Mass Spectrometry (HR-MS) Assesses isotopic enrichment and purity. rsc.orgnih.gov Quantifies the percentage of xylose molecules labeled with deuterium. pitt.edu

Considerations for Scalable Production of this compound for Large-Scale Research Endeavors

The production of isotopically labeled compounds such as this compound is critical for a variety of research applications, including metabolic tracing and structural biology. all-chemistry.com Scaling the synthesis of such molecules from laboratory-scale to quantities sufficient for large-scale studies presents a unique set of challenges. Key considerations revolve around the choice of production strategy, cost-effectiveness, and the rigorous analytical characterization required to ensure isotopic purity and regioselectivity. The primary production methodologies fall into two main categories: targeted chemical synthesis and biological production.

Production Strategies

Chemical Synthesis: Direct chemical synthesis offers the most precise control over the location of the deuterium label. A promising method for deuterating sugars involves a heterogeneous Ruthenium on carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction. researchgate.net This technique can selectively introduce deuterium at carbon atoms adjacent to free hydroxyl groups using deuterium oxide (D₂O) as the deuterium source. researchgate.net To achieve specific labeling at the C4 position of xylose, a protecting group strategy would be necessary. Hydroxyl groups at C1, C2, and C3 would be chemically protected, leaving the C4 hydroxyl group accessible for the catalytic exchange. This ensures high regioselectivity, a critical factor for experiments where the metabolic fate of a specific atom is being tracked. The scalability of this approach depends on the efficiency of the multi-step process, including protection, deuteration, and deprotection, as well as the cost of the catalyst and deuterated solvent. researchgate.netsigmaaldrich.com

Biological Production: An alternative, and often more scalable, approach is biosynthesis. This can be achieved by cultivating microorganisms, such as specific yeast strains or microalgae, in a medium enriched with deuterium oxide. nih.govresearchgate.net These organisms incorporate deuterium into their cellular machinery and biomass, including carbohydrates. researchgate.net Following cultivation, the deuterated xylose can be extracted from the hemicellulose fraction of the biomass. osti.gov While potentially more cost-effective for producing large quantities of deuterated material, this method typically results in less specific labeling patterns, with deuterium incorporated at multiple sites across the molecule. osti.gov The degree and location of labeling can be influenced by the organism's specific metabolic pathways. nih.gov For some research applications, this distributed labeling is acceptable, but for others, it may complicate data interpretation. plos.org

Comparative Analysis of Production Strategies

The selection of a production method is a trade-off between the required precision of labeling and the desired scale and cost.

Table 1: Comparison of Production Strategies for this compound

Feature Chemical Synthesis Biological Production
Deuterium Source Deuterium Oxide (D₂O), Sodium Borodeuteride Deuterium Oxide (D₂O) in growth media
Regioselectivity High (with protecting groups) Low to moderate; non-specific
Isotopic Purity Potentially very high Variable; depends on organism and media enrichment
Key Advantage Precise, site-specific labeling High volume, potentially lower cost per gram
Key Challenge Multi-step reactions, catalyst cost Extensive purification, non-specific labeling

| Scalability | Moderate; limited by reaction vessel size and reagent costs | High; limited by bioreactor capacity |

Isotopic Characterization and Quality Control

Key Analytical Techniques:

Mass Spectrometry (MS): MS is used to confirm the mass shift resulting from the incorporation of a deuterium atom, thereby verifying the presence of the label and determining the isotopic enrichment level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of the deuterium label.

¹H NMR: The absence or significant reduction of a signal at the C4 proton position indicates successful deuteration.

²H NMR: A signal in the deuterium spectrum directly confirms the presence and chemical environment of the incorporated deuterium.

¹³C NMR: The carbon spectrum can show subtle shifts and coupling (or decoupling) effects due to the adjacent deuterium, further confirming the label's position. osti.govnih.gov

The combination of these techniques provides a comprehensive profile of the synthesized this compound, ensuring its suitability for demanding research applications.

Table 2: Analytical Techniques for Isotopic Characterization of this compound

Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS) Confirm mass increase, quantify isotopic enrichment Detection of a molecular ion peak at M+1 compared to unlabeled xylose.
¹H NMR Confirm position of deuterium label Disappearance or significant attenuation of the proton signal corresponding to H4.
²H NMR Directly detect the deuterium nucleus A resonance signal confirming the presence of deuterium at the C4 position.
¹³C NMR Confirm label position via C-D coupling effects A characteristic triplet splitting pattern for the C4 signal (due to C-D coupling) and an isotopic shift. nih.gov

| FTIR Spectroscopy | Detect C-D bond vibrations | Appearance of C-D stretching and bending frequencies, distinct from C-H vibrations. osti.gov |

Ultimately, the successful scalable production of research-grade this compound hinges on a careful balance of synthetic strategy, economic viability, and robust quality control to meet the stringent requirements of large-scale scientific studies. omicronbio.com

Methodologies for Tracing Xylose Metabolism Using Xylose D1 4 As a Stable Isotope Tracer

General Principles of Stable Isotope Tracing with Deuterated Sugars in Biological Systems

Stable isotope tracing utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H), to label molecules of interest. oncohemakey.comnih.gov These labeled compounds, or tracers, are chemically identical to their unlabeled counterparts but possess a greater mass due to the presence of additional neutrons. physoc.orgnih.gov This mass difference allows for their detection and quantification using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. physoc.orgfiveable.me When a deuterated sugar like Xylose-d1-4 is introduced into a biological system, it is taken up by cells and enters metabolic pathways. nih.gov As the labeled xylose is metabolized, the deuterium atom is incorporated into downstream metabolites. nih.gov By tracking the distribution and incorporation of the isotope label in various metabolic intermediates and end products, researchers can trace the flow of carbon and hydrogen atoms through the metabolic network. physoc.orgfiveable.me

This approach provides valuable insights into:

Metabolic flux: The rates of metabolic reactions and the flow of metabolites through different pathways. physoc.orgcreative-proteomics.com

Pathway utilization: The relative contribution of different metabolic routes for the catabolism of the sugar. researchgate.net

Metabolite turnover: The rates of synthesis and degradation of specific metabolites. d-nb.info

The fundamental principle behind this technique is that the isotopic enrichment of a metabolite is a flux-weighted average of the isotopic enrichments of its precursor molecules. researchgate.netnih.gov This allows for the quantitative determination of metabolic fluxes by analyzing the isotopic labeling patterns of intracellular metabolites. researchgate.net

Quantitative Metabolic Flux Analysis (MFA) Incorporating this compound Data

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of production and consumption of metabolites within a biological system. wikipedia.org By integrating data from stable isotope labeling experiments with a stoichiometric model of the metabolic network, MFA can provide a detailed picture of cellular metabolism. creative-proteomics.comwikipedia.org

Steady-State Metabolic Flux Analysis (SS-MFA) is performed under the assumption that the metabolic and isotopic states of the system are constant over time. d-nb.infosci-hub.se This means that the concentrations of intracellular metabolites and the rates of all metabolic reactions are not changing. d-nb.info In a typical SS-MFA experiment using this compound, the labeled substrate is continuously supplied to the cells until they reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. d-nb.info The distribution of the deuterium label among the various metabolites is then measured. sci-hub.se This data, along with other measured rates such as substrate uptake and product secretion, is used to constrain a mathematical model of the metabolic network. d-nb.info By solving this model, a detailed flux map can be generated, quantifying the rates of all intracellular reactions. researchgate.net

However, a significant drawback of SS-MFA is its inability to analyze transient metabolic states or photosynthetic metabolism where uniform labeling can occur. frontiersin.org

Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) overcomes some of the limitations of SS-MFA by analyzing the system before it reaches an isotopic steady state. d-nb.infofrontiersin.org This method involves measuring the changes in isotopic labeling of metabolites over a time course following the introduction of the labeled substrate, such as this compound. d-nb.infofrontiersin.org INST-MFA is particularly useful for studying dynamic systems where metabolic fluxes may change over time or for systems that are difficult to maintain in a steady state. wikipedia.orgfrontiersin.org The time-course labeling data provides additional information that can help to resolve fluxes more accurately, especially for pathways with slow turnover rates or large metabolite pools. frontiersin.org This technique has been successfully applied to study autotrophic metabolism in plants and can provide insights into metabolic responses to environmental perturbations. frontiersin.orgosti.gov

A key assumption for both SS-MFA and INST-MFA is that the system is in a pseudo-metabolic steady state, meaning that changes in fluxes and metabolite concentrations are negligible during the labeling experiment. frontiersin.org

In Vivo Applications of this compound in Model Organism Studies (Excluding Human Clinical Trials)

Model organisms are non-human species that are extensively studied to understand particular biological phenomena, with the expectation that discoveries made in the model organism will provide insight into the workings of other organisms. cabimer.esnih.gov The use of this compound in these organisms has been instrumental in advancing our understanding of xylose metabolism.

Xylose is a major component of lignocellulosic biomass, a renewable resource for the production of biofuels and other valuable chemicals. researchgate.net Many microorganisms, including certain bacteria and yeasts, are capable of metabolizing xylose. wikipedia.orgmdpi.com Understanding the metabolic pathways and their regulation is crucial for engineering these organisms for efficient xylose utilization.

Bacterial Xylose Metabolism:

Bacteria typically metabolize xylose through the isomerase pathway , where xylose is first converted to xylulose by xylose isomerase. wikipedia.orgmdpi.comfrontiersin.org Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgmdpi.com Some bacteria also possess oxidative pathways for xylose metabolism, such as the Weimberg and Dahms pathways. mdpi.comfrontiersin.org

Stable isotope tracing with this compound can be used to:

Quantify the flux through the different xylose metabolic pathways.

Identify metabolic bottlenecks that limit the efficiency of xylose conversion.

Elucidate the effects of genetic modifications on xylose metabolism.

For instance, studies in Pseudomonas putida, engineered to utilize xylose, have shown that different degradation pathways lead to variations in substrate consumption, growth, and the production of valuable compounds. frontiersin.org In Clostridium acetobutylicum, overcoming glucose repression of xylose utilization is a key challenge that has been investigated using metabolic engineering strategies. nih.gov

Yeast Xylose Metabolism:

Eukaryotic microorganisms, such as yeasts, typically utilize the oxido-reductase pathway for xylose metabolism. wikipedia.orgmdpi.com This pathway involves the reduction of xylose to xylitol (B92547) by xylose reductase (XR), followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase (XDH). wikipedia.orgresearchgate.net Xylulose is then phosphorylated and enters the PPP. wikipedia.org The yeast Saccharomyces cerevisiae, a workhorse in industrial biotechnology, cannot naturally metabolize xylose but has been engineered with heterologous xylose metabolic pathways. frontiersin.org

Studies using stable isotopes in yeasts like Scheffersomyces stipitis, Spathaspora arborariae, and Spathaspora passalidarum have provided insights into their native xylose fermentation capabilities. nih.gov Metabolic flux analysis has been used to compare the efficiency of different pathways and identify targets for improving ethanol (B145695) production from xylose. nih.gov Research has also focused on engineering S. cerevisiae for 1,2,4-butanetriol (B146131) production from xylose via an oxidative pathway, demonstrating the versatility of this yeast as a cell factory. nih.gov Furthermore, novel transporters are being discovered and characterized to enhance xylose uptake in engineered yeast strains, a critical step for efficient fermentation. researchgate.netnih.gov

Interactive Data Table: Key Enzymes in Microbial Xylose Metabolism

EnzymeReactionOrganism TypePathway
Xylose IsomeraseD-xylose ↔ D-xyluloseBacteriaIsomerase Pathway
XylulokinaseD-xylulose + ATP → D-xylulose-5-phosphate + ADPBacteria, YeastIsomerase & Oxido-reductase Pathways
Xylose Reductase (XR)D-xylose + NADPH/NADH ↔ Xylitol + NADP+/NAD+YeastOxido-reductase Pathway
Xylitol Dehydrogenase (XDH)Xylitol + NAD+ ↔ D-xylulose + NADHYeastOxido-reductase Pathway
D-xylose dehydrogenaseD-xylose → D-xylonolactoneBacteriaWeimberg & Dahms Pathways
Xylonate dehydrataseD-xylonate → 2-keto-3-deoxy-xylonateBacteriaWeimberg & Dahms Pathways

In plants, xylose is a major component of the hemicellulose fraction of the cell wall. While not a primary energy source like glucose, xylose metabolism plays a role in various physiological processes. Stable isotope tracing with this compound can help to:

Trace the incorporation of xylose into cell wall polysaccharides.

Investigate the recycling of xylose from cell wall turnover.

Understand the connections between xylose metabolism and other central metabolic pathways.

For example, INST-MFA has been applied to heterotrophic plant cell cultures to identify changes in metabolic fluxes under conditions like oxidative stress, demonstrating its potential to measure fluxes during transient metabolic states. frontiersin.org While in vitro studies have shown xylose isomerase activity, its in vivo function in plants is still being explored. researchgate.net

An article on the specific applications of This compound cannot be generated as requested.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, published research detailing the use of the chemical compound This compound in the precise contexts required by the article outline.

While the existence of deuterated xylose, such as this compound (also cataloged as Xylose-d-4), is confirmed by chemical suppliers for use as a stable isotope tracer in research, detailed studies applying this specific compound to the following areas could not be located in the accessible public domain: medchemexpress.commedchemexpress.commedchemexpress.com

Preclinical Animal Model Research on Carbohydrate Turnover (e.g., rodent systems): No specific studies were found that utilized this compound to trace and quantify carbohydrate turnover in rodent models.

In Vitro and Ex Vivo Research Applications:

Cell Culture Systems for Metabolic Characterization: There is no available literature detailing the use of this compound to characterize metabolic pathways in specific cell culture systems.

Isolated Enzyme and Organelle Studies: Research papers describing the application of this compound in studies of isolated enzymes or organelles could not be identified.

Generating an article with the requested "thorough, informative, and scientifically accurate content," including data tables and detailed research findings, is not possible without specific source material. To maintain scientific accuracy and avoid the fabrication of information, the article cannot be written.

Advanced Analytical Techniques for the Detection and Quantification of Xylose D1 4 and Its Metabolites

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable tool in the analysis of deuterated compounds due to its high sensitivity and specificity. Various MS-based approaches are utilized to track Xylose-d1-4 and its derivatives, providing insights into metabolic pathways, protein dynamics, and subcellular distribution.

GC-MS is a robust technique for the analysis of volatile and thermally stable metabolites. For compounds like xylose, derivatization is typically required to increase volatility. This method is particularly powerful for separating and quantifying different isotopomers, which are molecules that differ only in their isotopic composition. In the context of this compound, GC-MS can be used to track the deuterium (B1214612) label as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of flux through these pathways. The separation power of gas chromatography combined with the mass-resolving capability of the mass spectrometer enables the differentiation of complex mixtures of metabolites derived from this compound.

For the analysis of less volatile or thermally labile metabolites derived from this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is well-suited for analyzing complex biological samples such as cell culture media and tissue extracts. nih.gov LC-MS/MS offers high sensitivity and specificity, enabling the detection and quantification of low-abundance metabolites. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, providing structural information and enhancing the specificity of detection. For instance, a study on xyloside-primed glycosaminoglycans utilized LC-MS/MS to characterize the structural diversity of these molecules, employing a deuterated xyloside to aid in relative quantification. nih.gov The high mass accuracy of modern mass spectrometers, such as Orbitrap-based systems, is crucial for distinguishing between isotopically labeled compounds and other molecules with similar masses. nih.govthermofisher.com

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Metabolite Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analyte Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Sample Complexity Effective for less complex mixturesIdeal for complex biological matrices nih.gov
Sensitivity HighVery high, especially with tandem MS nih.gov
Primary Application Metabolite profiling, isotopomer analysisQuantification of diverse metabolites in biological samples nih.gov

Nanoscale secondary ion mass spectrometry (NanoSIMS) is a high-resolution imaging technique that allows for the visualization of the subcellular distribution of isotopic labels. micro.org.aunih.gov By bombarding a sample with a primary ion beam, secondary ions are sputtered from the surface and analyzed by a mass spectrometer. micro.org.au This technique can achieve a spatial resolution of down to 50 nm, enabling the mapping of elements and isotopes within individual cells and even organelles. micro.org.auharvard.edu In research involving this compound, NanoSIMS could be used to track the deuterium label and visualize its incorporation into specific cellular compartments or macromolecules. nih.govresearchgate.netoup.com This provides invaluable information on the spatial dynamics of xylose metabolism and its integration into cellular structures. The ability to simultaneously detect multiple ion species allows for correlative imaging, linking the distribution of the deuterium label to specific cellular features. micro.org.auresearchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. rsc.orgoup.com It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. rsc.org This exchange rate is sensitive to the protein's local structure and solvent accessibility. rsc.org While not a direct analysis of this compound itself, HDX-MS can be used to investigate the effects of xylose binding on protein conformation. For example, studies have used HDX-MS to probe the conformational changes in the E. coli xylose transporter, XylE, upon binding of xylose. biorxiv.orgnih.gov These experiments revealed that xylose binding, coupled with protonation, induces a conformational shift from an outward-facing to an inward-facing state, a key step in the transport cycle. biorxiv.orgnih.gov This technique provides insights into the molecular mechanisms of protein-ligand interactions and their functional consequences. biorxiv.orgmdpi.com

Table 2: Applications of Specialized MS Techniques in Xylose-Related Research

TechniquePrimary ApplicationKey Findings Related to Xylose
NanoSIMS Subcellular isotopic imaging micro.org.aunih.govPotential to map the localization of deuterium from this compound within cells. researchgate.netoup.com
HDX-MS Probing protein conformational dynamics rsc.orgoup.comXylose binding induces conformational changes in transporters like XylE, facilitating transport across the membrane. biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about molecular structure, dynamics, and conformation in solution. It is a valuable tool for studying deuterated compounds like this compound.

Deuterium NMR (²H NMR) spectroscopy allows for the direct detection of the deuterium nucleus. wikipedia.org This makes it an excellent method for tracing the fate of this compound in biological systems. plos.org Unlike proton (¹H) NMR, where signals from the compound of interest can be obscured by abundant protons in the solvent and other molecules, ²H NMR specifically detects the deuterium label. wikipedia.orgtcichemicals.com While the natural abundance of deuterium is very low (0.016%), samples enriched with deuterium, such as those administered with this compound, provide strong signals. wikipedia.org ²H NMR can be used to identify and quantify the metabolites that have incorporated the deuterium from this compound, providing insights into metabolic pathways. plos.orgsigmaaldrich.com The chemical shift of the deuterium nucleus is similar to that of a proton in the same chemical environment, aiding in the identification of deuterated species. wikipedia.org

Carbon-13 NMR (¹³C NMR) Coupled with Deuterium Decoupling for Metabolic Pathway Mapping

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is a powerful technique for elucidating the structure of organic molecules by probing the ¹³C nuclei. When used in metabolic studies with isotopically labeled substrates, it can reveal the specific positions of labeled atoms in metabolites, thereby mapping the metabolic pathways.

In the context of this compound, the presence of a deuterium atom introduces complexity to the ¹³C NMR spectrum due to scalar coupling between the deuterium (a spin-1 nucleus) and adjacent carbon atoms. This coupling can split and broaden the ¹³C signals, making interpretation difficult. To overcome this, deuterium decoupling techniques are employed. By irradiating the sample at the deuterium resonance frequency, the coupling interaction is removed, resulting in a simplified ¹³C NMR spectrum with sharper signals.

This approach allows researchers to precisely identify which carbon atoms in downstream metabolites originated from the xylose backbone. For instance, if this compound is metabolized through the pentose (B10789219) phosphate (B84403) pathway, the position of the deuterium label can be tracked in key intermediates like sedoheptulose-7-phosphate and erythrose-4-phosphate, providing direct evidence of this metabolic route.

Table 1: Representative ¹³C NMR Chemical Shifts of Xylose and Potential Metabolites

CompoundCarbon PositionTypical Chemical Shift (ppm)Expected Change with Deuterium Label at C1
α-D-XylopyranoseC1~97.5Signal broadening/splitting (without decoupling)
C2~72.0No significant change
C3~73.8No significant change
C4~70.0No significant change
C5~62.0No significant change
β-D-XylopyranoseC1~92.5Signal broadening/splitting (without decoupling)
C2~75.0No significant change
C3~76.5No significant change
C4~70.0No significant change
C5~65.8No significant change
XyluloseC1~64.0No significant change
C2 (ketone)~215.0No significant change
Xylitol (B92547)C1~63.5Potential minor shift

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.

Heteronuclear Single Quantum Coherence (HSQC) NMR for Structural Elucidation of Labeled Metabolites

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded protons (¹H) and heteronuclei, most commonly ¹³C. This experiment is exceptionally useful for assigning signals in complex spectra and for the structural elucidation of novel or modified metabolites.

When analyzing the metabolic fate of this compound, HSQC plays a crucial role. The deuterium atom at the C1 position of xylose results in the absence of a proton at that position. Consequently, in an HSQC spectrum of a metabolite pool derived from this compound, any metabolite that retains the C1 portion of the xylose molecule will lack a cross-peak corresponding to the C1-H1 correlation. This "disappearance" of a signal is a powerful diagnostic marker for tracking the labeled carbon.

For example, if xylose is converted to xylitol, the C1 position would normally show a correlation between the C1 carbon and its attached protons. With this compound as the precursor, this HSQC cross-peak would be absent, confirming the metabolic conversion and the retention of the deuterium label. This technique is invaluable for distinguishing between different metabolic pathways and for identifying the precise molecular structure of novel metabolites.

Chromatographic Separations and Sample Preparation Strategies Preceding Detection

Prior to analysis by mass spectrometry (MS) or NMR, complex biological samples containing this compound and its metabolites must undergo extensive sample preparation and chromatographic separation. The goal is to isolate the compounds of interest from the intricate matrix of cellular components, such as proteins, lipids, and salts, which can interfere with detection.

Sample Preparation: A typical workflow begins with quenching the metabolism rapidly, often using cold methanol (B129727) or another organic solvent to halt enzymatic activity. This is followed by cell lysis and extraction of the metabolites. Solid-phase extraction (SPE) is a common technique used for cleanup and concentration of the sugar phosphates and other polar metabolites derived from xylose.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most widely used technique for separating sugars and their phosphorylated derivatives. Different column chemistries are employed depending on the specific metabolites being targeted:

Reversed-phase chromatography: Often used with ion-pairing reagents to retain highly polar sugar phosphates.

Hydrophilic interaction liquid chromatography (HILIC): An effective method for separating polar compounds like sugars and organic acids.

Ion-exchange chromatography: Particularly useful for separating compounds based on their charge, making it ideal for isolating phosphorylated intermediates.

These chromatographic methods are frequently coupled directly to a mass spectrometer (LC-MS) for sensitive and specific detection and quantification of this compound and its metabolites.

Computational and Bioinformatics Tools for this compound Tracer Data Analysis

The data generated from stable isotope tracing experiments, especially with techniques like mass spectrometry, are complex and require sophisticated computational tools for interpretation. These tools are essential for translating raw data into meaningful biological insights.

When a labeled substrate like this compound is metabolized, it gives rise to a series of metabolites, each with a specific pattern of isotope labeling. These different labeled forms of a single metabolite are known as isotopomers. Mass spectrometry can distinguish between these isotopomers based on their different masses.

Isotopomer distribution analysis software is used to process the raw MS data and correct for the natural abundance of isotopes, allowing for the determination of the precise fractional labeling of each metabolite. This information is critical for calculating metabolic fluxes. Several software packages are available for this purpose, often incorporating algorithms to deconvolve complex mass spectra and provide accurate isotopomer distributions.

Table 2: Example of Isotopomer Distribution Data for a Hypothetical Metabolite

IsotopomerMassMeasured IntensityCorrected Abundance (%)
M+0200.05000050.0
M+1 (from this compound)201.04500045.0
M+2202.050005.0

Note: This table illustrates how software would present the relative abundance of different isotopomers after correcting for natural isotope abundance.

The ultimate goal of many stable isotope tracing studies is to quantify the rates, or fluxes, of metabolic reactions. Metabolic Flux Analysis (MFA) is a computational framework that uses the isotopomer distribution data, along with a stoichiometric model of the metabolic network, to calculate these fluxes.

Flux Model Reconstruction: This involves creating a detailed map of the relevant metabolic pathways in the organism being studied. This model includes all the biochemical reactions, the enzymes that catalyze them, and the stoichiometry of each reaction.

Simulation Algorithms: Once the model is established and the experimental isotopomer data are obtained, iterative algorithms are used to find the set of metabolic fluxes that best explains the observed labeling patterns. These algorithms typically involve solving a system of algebraic equations that relate the fluxes to the isotopomer balances. The output is a quantitative map of the metabolic activity within the cell, providing deep insights into how the cell processes substrates like xylose.

Research Applications of Xylose D1 4 in Specific Biochemical Systems

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Dynamics and Branching

Xylose-d1-4 is instrumental in dissecting the intricate dynamics of the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. frontiersin.org When xylose is metabolized, it enters the PPP as xylulose-5-phosphate. wikipedia.orgresearchgate.net The use of this compound allows researchers to follow the fate of the labeled carbon atoms as they are processed through the various enzymatic reactions of the PPP.

The PPP consists of an oxidative and a non-oxidative branch. frontiersin.org The oxidative branch is irreversible and produces NADPH, while the non-oxidative branch involves a series of reversible reactions catalyzed by transketolase and transaldolase, which interconvert different sugar phosphates. libretexts.org By analyzing the distribution of the deuterium (B1214612) label in the intermediates and products of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, researchers can determine the relative activities of these branches under different physiological conditions. libretexts.org This approach provides insights into how cells regulate the flow of carbon through the PPP to meet their metabolic demands for reducing power and biosynthetic precursors.

Studies have shown that the metabolism of xylose can be directed through different pathways depending on the organism and conditions. For instance, in some bacteria, xylose can be catabolized via the Weimberg or Dahms pathways, which are oxidative pathways distinct from the typical isomerase or oxido-reductase pathways that feed into the PPP. wikipedia.orgnih.gov The use of this compound can help differentiate and quantify the flux through these alternative routes. Furthermore, engineered pathways that bypass the native PPP have been developed to improve the efficiency of xylose utilization, and this compound is a valuable tool for validating and optimizing these synthetic routes. plos.orgresearchgate.net

Investigating Xylan (B1165943) Degradation and Utilization Pathways in Bioenergy Research

Xylan, a major component of hemicellulose in plant biomass, is a polymer of xylose residues. nih.govchalmers.se The enzymatic degradation of xylan into xylose is a critical step in the production of biofuels and other bio-based chemicals from lignocellulosic feedstocks. ontosight.aincsu.edu this compound can be incorporated into xylan substrates to study the mechanisms and efficiency of xylan-degrading enzymes, known as xylanases. nih.gov

By tracking the release of this compound from labeled xylan, researchers can assay the activity of endo-xylanases, which cleave internal β-1,4-glycosidic bonds, and β-xylosidases, which hydrolyze xylo-oligosaccharides to xylose. ontosight.ai This information is crucial for developing more efficient enzyme cocktails for biomass hydrolysis.

Furthermore, once xylose is liberated, its subsequent metabolic fate within microorganisms used for fermentation is of paramount importance. The efficiency of xylose uptake and conversion to desired products like ethanol (B145695) is often a bottleneck in biorefinery processes. rsc.org Tracing studies with this compound help to identify and quantify the metabolic pathways involved in xylose utilization in various microorganisms, including bacteria and yeasts, providing valuable data for metabolic engineering efforts aimed at improving biofuel production. chalmers.seoup.com

Tracing Microbial Carbon Assimilation and Product Formation from Xylose

Isotopically labeled substrates like this compound are indispensable for tracing the flow of carbon through microbial metabolic networks. osti.govbiorxiv.org By supplying this compound as the sole carbon source to a microbial culture, researchers can follow the incorporation of the deuterium label into various intracellular metabolites and final fermentation products. biorxiv.orgresearchgate.net This technique, often coupled with analytical methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed mapping of carbon assimilation pathways. osti.govbiorxiv.org

Such studies have revealed that different microorganisms utilize distinct pathways for xylose metabolism. wikipedia.org For example, while many bacteria use the xylose isomerase pathway, most yeasts employ the xylose reductase-xylitol dehydrogenase pathway. wikipedia.orgresearchgate.net The choice of pathway can significantly impact the product spectrum and yield. For instance, in Lactococcus lactis, the concentration of xylose was found to shift the metabolic flux between the phosphoketolase pathway and the pentose phosphate/glycolytic pathway, altering the ratio of lactate, acetate, formate, and ethanol produced. nih.gov

Metabolic flux analysis using this compound provides quantitative data on the rates of individual reactions within the metabolic network. researchgate.net This information is critical for identifying metabolic bottlenecks and guiding genetic engineering strategies to enhance the production of specific target compounds, such as biofuels or platform chemicals, from xylose. rsc.org

Studies on Sugar Transport Mechanisms and Transporter Kinetics

The uptake of xylose into microbial cells is the first committed step in its metabolism and is often a rate-limiting factor, particularly in the presence of more preferred sugars like glucose. rsc.orgfrontiersin.org this compound can be used to study the mechanisms and kinetics of xylose transport across the cell membrane. By measuring the rate of uptake of labeled xylose, researchers can characterize the properties of different sugar transporters.

These studies have been crucial in identifying and engineering transporters with improved affinity and specificity for xylose, as well as reduced inhibition by glucose. frontiersin.orgresearchgate.net For example, researchers have identified and characterized xylose transporters from various organisms, including yeasts and plants, with the aim of expressing them in industrial microorganisms like Saccharomyces cerevisiae to improve co-fermentation of glucose and xylose. researchgate.netresearchgate.net Docking and modeling studies, in conjunction with kinetic data obtained using labeled xylose, have provided insights into the structural basis of sugar binding and transport, facilitating the rational design of more efficient transporters. researchgate.netresearchgate.net

Enzyme Mechanism Elucidation via Kinetic Isotope Effects (KIEs) with this compound

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition states of enzyme-catalyzed reactions. unl.eduresearchgate.netnih.gov By comparing the reaction rates of a substrate containing a heavy isotope (like deuterium in this compound) to that of the unlabeled substrate, researchers can gain insights into bond-breaking and bond-forming events in the rate-limiting step of the reaction. waikato.ac.nz

Primary and Secondary Deuterium KIEs in Xylose Metabolism

The use of this compound allows for the measurement of both primary and secondary deuterium KIEs in enzymes that metabolize xylose. A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step of the reaction. For example, in the oxidation of xylose by a dehydrogenase, the abstraction of a hydride from a deuterated carbon would result in a primary KIE.

A secondary KIE arises when the isotopic substitution is at a position that is not directly involved in bond cleavage but undergoes a change in hybridization or chemical environment during the reaction. The deuterium labels in this compound can serve as probes for such secondary effects, providing more subtle details about the transition state structure. The comparison of KIEs with deuterated versus undeuterated substrates can help distinguish between different reaction mechanisms, such as stepwise versus concerted mechanisms. unl.edunih.gov

Analysis of Cell Wall Biosynthesis Pathways in Plants and Microbes

The structural integrity of plant and microbial cell walls relies on the complex arrangement of various polysaccharides. Xylose is a fundamental component of hemicelluloses, particularly xylan, which is a major structural polysaccharide in the secondary cell walls of dicotyledonous plants and the primary walls of grasses. mdpi.comfrontiersin.org The study of the biosynthetic pathways that assemble these complex carbohydrates is crucial for understanding cell wall architecture and for applications in biomass utilization.

This compound, as a stable isotope-labeled sugar, serves as a powerful analytical tool for tracing the metabolic fate of xylose into cell wall polymers. When plants or microbes are supplied with this compound, the deuterium label acts as a tracer that can be monitored using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to meticulously track the incorporation of xylose into the cell wall structure, providing direct evidence for the biosynthetic pathways involved.

In plants, xylan biosynthesis is a complex process that occurs primarily in the Golgi apparatus. mdpi.com It involves the synthesis of a backbone of β-(1,4)-linked D-xylose residues, which is often decorated with various side chains, including glucuronic acid and arabinose. mdpi.com The substrate for the growing xylan chain is UDP-xylose, which is synthesized in the cytosol and transported into the Golgi. mdpi.com By using this compound, researchers can quantify the flux of xylose into UDP-xylose and subsequently into the xylan backbone, helping to identify the roles of specific enzymes like xylosyltransferases (XylTs) and other glycosyltransferases (GTs) in the process. frontiersin.org

In microbes, while cellulose (B213188) is a key structural component in some bacteria and oomycetes, and chitin (B13524) and glucans are primary in fungi, xylose-containing polymers can also be present. frontiersin.orgnih.govnih.gov For instance, some fungi incorporate xylose into their cell wall mannoproteins. The use of this compound in microbial systems enables the elucidation of less-characterized pathways for xylose incorporation, helping to map the enzymatic steps from xylose uptake to its final deposition within the cell wall matrix.

Table 1: Key Components in Plant Xylan Biosynthesis Studied with Labeled Xylose

ComponentRole in BiosynthesisInsight from this compound Tracing
UDP-xyloseActivated sugar nucleotide donor for xylan synthesis. mdpi.comQuantifies the pool of immediate precursors for polymerization.
Xylan BackbonePrimary structural chain composed of β-(1,4)-linked xylose residues. frontiersin.orgMeasures the rate of xylose incorporation and polymer elongation.
Xylosyltransferases (XylT)Enzymes that catalyze the transfer of xylose from UDP-xylose to the growing polymer chain. frontiersin.orgConfirms the in-vivo activity and substrate specificity of specific enzymes.
Glucuronyltransferases (GUX)Enzymes that add glucuronic acid side chains to the xylan backbone. frontiersin.orgAssesses how backbone synthesis is coordinated with side-chain additions.

Research on Xylose Isomerization and Reduction Pathways

Microorganisms have evolved two primary pathways to channel xylose into central metabolism: the xylose isomerase (XI) pathway and the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway. mdpi.comrsc.org this compound is an invaluable probe for investigating the mechanisms, kinetics, and regulation of the key enzymes in these metabolic routes.

Xylose Isomerase (XI) Pathway: Predominantly found in bacteria, this pathway involves the direct conversion of D-xylose into D-xylulose by the enzyme xylose isomerase (XI). mdpi.commedchemexpress.com This single-step isomerization is a critical reaction for anaerobic fermentation of xylose. The mechanism is thought to involve a metal-cofactor-assisted hydride shift between the C1 and C2 carbons of the sugar. nih.gov By using this compound, where the deuterium is positioned at the C1 carbon, researchers can directly follow the migration of the label. This provides definitive evidence for the proposed hydride shift mechanism and allows for the study of kinetic isotope effects, which can reveal rate-limiting steps in the catalytic cycle.

Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This two-step oxidative-reductive pathway is common in yeasts and fungi. rsc.org

Reduction: D-xylose is first reduced to the sugar alcohol xylitol (B92547) by xylose reductase (XR). This enzyme typically uses NADPH or NADH as a cofactor. rsc.orgnih.govresearchgate.net

Oxidation: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), a reaction that is generally dependent on NAD+. rsc.orgnih.gov

Table 2: Comparison of Microbial Xylose Metabolic Pathways

FeatureXylose Isomerase (XI) PathwayXylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway
Typical OrganismsBacteria (e.g., Escherichia coli)Yeasts, Fungi (e.g., Candida shehatae, Scheffersomyces stipitis) rsc.org
Key Enzyme(s)Xylose Isomerase (XI) mdpi.comXylose Reductase (XR), Xylitol Dehydrogenase (XDH) rsc.org
IntermediateNone (Direct conversion)Xylitol nih.gov
Cofactor RequirementNone (Metal ion dependent)NAD(P)H for XR, NAD+ for XDH rsc.orgresearchgate.net
Insight from this compoundElucidation of hydride shift mechanism; kinetic isotope effect studies. nih.govAnalysis of redox cofactor flux; determination of stereospecificity in reduction.

Emerging Research Directions and Methodological Innovations with Xylose D1 4

Integration of Xylose-d1-4 Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic understanding of biological systems. genexplain.comfrontlinegenomics.commdpi.com When combined with stable isotope tracing using compounds like this compound, this multi-omics approach offers a powerful lens to observe the flow of metabolites through pathways and understand their regulation at multiple molecular levels.

By tracing the journey of deuterium-labeled xylose, researchers can correlate metabolic flux with changes in gene expression (transcriptomics) and protein abundance (proteomics). genexplain.comjci.org For instance, a study on the metabolic response of potato plants to abiotic stress utilized a multi-omics approach that included metabolomics and transcriptomics to monitor stress responses. researchgate.net This integrated analysis can reveal how the introduction of a labeled substrate like this compound influences not just the metabolic output, but also the underlying genetic and protein machinery. genexplain.com

This approach is particularly valuable in identifying regulatory hotspots and understanding how metabolic networks are rewired under different conditions. For example, analyzing the transcriptome and proteome after introducing this compound can pinpoint the specific enzymes and transporters whose expression levels change in response to xylose metabolism. biorxiv.org Such insights are crucial for understanding everything from disease states to the efficiency of biofuel production. mdpi.commdpi.com

The following table illustrates how this compound tracing can be integrated with different omics data:

Omics TypeData GeneratedInsights Gained with this compound Tracing
Metabolomics Quantification of labeled and unlabeled metabolites.Direct measurement of metabolic flux through xylose-utilizing pathways.
Transcriptomics Gene expression profiles (mRNA levels).Identification of genes upregulated or downregulated in response to xylose metabolism.
Proteomics Protein abundance and post-translational modifications.Correlation of enzyme levels with metabolic activity and identification of regulatory modifications.
Fluxomics Quantitative analysis of metabolic reaction rates.Comprehensive mapping of carbon flow from xylose throughout the metabolic network.

Development of Advanced Imaging Techniques Utilizing Deuterated Tracers (e.g., Deuterium (B1214612) Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is a rapidly emerging, non-invasive imaging technique that allows for the in vivo visualization and quantification of metabolic processes. nih.govebi.ac.uknih.govyale.edu This magnetic resonance (MR)-based method utilizes deuterated tracers, such as deuterated glucose, to map metabolic activity in three dimensions. nih.govyale.eduresearchgate.netisotope.com The principles of DMI can be extended to other deuterated compounds like this compound to study specific metabolic pathways.

DMI offers several advantages over other metabolic imaging techniques. It does not use ionizing radiation, and the low natural abundance of deuterium provides a clean background signal, eliminating the need for water suppression techniques. nih.govresearchgate.netcopernicus.org The favorable magnetic resonance properties of deuterium also make the method robust and less susceptible to magnetic field inhomogeneities. researchgate.netcopernicus.org

Another powerful imaging technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which can measure isotope ratios at the single-cell level. harvard.edu This provides a significant leap in resolution compared to bulk sample analysis, allowing researchers to visualize the incorporation of deuterated tracers within individual cells and subcellular structures. harvard.edu

The table below summarizes key features of these advanced imaging techniques:

Imaging TechniquePrincipleAdvantages with Deuterated TracersPotential Application with this compound
Deuterium Metabolic Imaging (DMI) Magnetic resonance-based detection of deuterated compounds. nih.govyale.eduNon-invasive, no ionizing radiation, low background signal. nih.govresearchgate.netIn vivo mapping of xylose metabolism in various tissues and disease models.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) Mass spectrometry imaging of isotope ratios at high spatial resolution. harvard.eduSingle-cell and subcellular visualization of tracer incorporation. harvard.eduDetailed analysis of xylose uptake and distribution within individual cells.

Application of this compound in Synthetic Biology and Metabolic Engineering for Bioproduction

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The use of stable isotope tracers like this compound is instrumental in these fields for optimizing the production of biofuels, biochemicals, and pharmaceuticals from renewable feedstocks like lignocellulosic biomass, of which xylose is a major component. sciepublish.comnih.gov

By tracing the flow of deuterium from this compound, researchers can identify bottlenecks in metabolic pathways, quantify the efficiency of engineered routes, and uncover competing pathways that divert carbon away from the desired product. biorxiv.org For instance, studies have used xylose to produce valuable chemicals like glycolate (B3277807) and cadaverine (B124047) in engineered Escherichia coli. nih.govnottingham.ac.uk Isotope tracing can provide precise measurements of how much of the xylose is converted to the target chemical versus being used for other cellular processes.

Metabolic engineering efforts often involve introducing heterologous genes to enable an organism to utilize a substrate it normally cannot, or to produce a non-native compound. For example, Saccharomyces cerevisiae, a workhorse in industrial biotechnology, has been engineered to ferment xylose by introducing genes from other organisms. biorxiv.org this compound tracing can be used to evaluate the performance of these engineered strains and guide further optimization.

The following table highlights some examples of bioproducts that can be produced from xylose and how this compound tracing can aid in their production:

BioproductHost OrganismRole of this compound Tracing
Ethanol (B145695) Saccharomyces cerevisiaeQuantify flux through engineered xylose fermentation pathways and identify limiting steps. biorxiv.org
Glycolate Escherichia coliDetermine the yield and productivity of glycolate from xylose and map carbon distribution. nih.gov
Cadaverine Corynebacterium glutamicumTrace the metabolic fate of xylose to optimize cadaverine production. sciepublish.com
1,2,4-Butanetriol (B146131) Escherichia coliElucidate the efficiency of engineered pathways for butanetriol synthesis from xylose. sciepublish.com

Miniaturization and High-Throughput Approaches for this compound-Based Studies

The need to screen large libraries of engineered microbial strains or to test numerous experimental conditions has driven the development of miniaturized and high-throughput screening (HTS) methods. nih.govscispace.com These approaches, often employing microplate formats or microfluidic devices, allow for rapid and parallel analysis, saving time, reagents, and labor. nih.govmit.edunih.gov

In the context of this compound, HTS can be used to quickly identify strains with improved xylose consumption rates or higher yields of a desired bioproduct. mit.edu For example, droplet-based microfluidics can encapsulate single cells in nanoliter droplets, creating millions of tiny bioreactors that can be individually assayed. mdpi.com By coupling a fluorescent reporter to xylose metabolism or product formation, strains with superior characteristics can be rapidly sorted and isolated. scispace.commdpi.com

While direct fluorescence measurement is a common HTS technique, the principles can be adapted for use with isotopic tracers. Although mass spectrometry, the primary tool for analyzing isotope labeling, is not inherently as high-throughput as fluorescence detection, interfaces and automated sample preparation are continually improving. Miniaturized cultivation systems can be used to generate a large number of samples that are then analyzed by mass spectrometry to determine the extent of this compound incorporation. nih.gov

The table below outlines some high-throughput screening technologies and their application in studies involving xylose metabolism:

HTS TechnologyPrincipleApplication in this compound Studies
Microplate-based assays Cultivation and analysis in 96-, 384-, or 1536-well plates. nih.govnih.govScreening of microbial libraries for enhanced xylose utilization and bioproduct formation.
Droplet-based microfluidics Encapsulation of single cells in picoliter to nanoliter droplets. mdpi.comUltra-high-throughput sorting of cells based on xylose consumption or product secretion.
Fluorescence-Activated Cell Sorting (FACS) Sorting of individual cells based on their fluorescence properties. scispace.comIsolation of high-performing strains from a large population using a xylose-responsive biosensor.

Computational Modeling Enhancements for Isotopic Tracing Data Interpretation

The data generated from stable isotope tracing experiments, including those with this compound, can be incredibly complex. researchgate.netnih.gov Computational modeling is essential for interpreting this data and extracting meaningful biological insights. mdpi.comnih.gov Several software tools and modeling approaches have been developed to analyze isotopic labeling data, correct for natural isotope abundances, and perform metabolic flux analysis (MFA). mdpi.comresearchgate.netbioconductor.org

Metabolic flux analysis is a powerful technique that uses isotopic tracer data to quantify the rates of all reactions in a metabolic network. mdpi.com By fitting the experimental data to a mathematical model of cellular metabolism, MFA can provide a detailed map of how carbon from this compound flows through the cell.

Recent enhancements in computational modeling focus on several key areas:

Improved algorithms for data processing: Tools like geoRge and IsoCorrectoR help to automate the identification of labeled compounds and correct for naturally occurring isotopes, which is a critical first step in the analysis pipeline. ebi.ac.ukbioconductor.orgacs.org

Integration with multi-omics data: More sophisticated models are being developed that can integrate flux data with transcriptomic and proteomic data to create more comprehensive models of cellular regulation.

User-friendly software: There is a continuous effort to develop more accessible and user-friendly software for metabolic flux analysis, which will enable a wider range of researchers to utilize these powerful techniques. nih.gov

The following table lists some computational tools and their functions in interpreting isotopic tracing data:

Computational Tool/ApproachFunctionRelevance to this compound Studies
Metabolic Flux Analysis (MFA) Quantifies reaction rates throughout a metabolic network. mdpi.comProvides a detailed, quantitative map of xylose metabolism.
geoRge Detects and quantifies stable isotope labeling in untargeted LC/MS data. ebi.ac.ukresearchgate.netacs.orgFacilitates the initial processing of complex data from this compound tracing experiments.
IsoCorrectoR Corrects for natural isotope abundance and tracer impurities. bioconductor.orgEnsures accurate quantification of deuterium incorporation from this compound.
TimeFRAME A Bayesian mixing model for analyzing isotopic time-series data. copernicus.orgAllows for more robust analysis of dynamic changes in xylose metabolism over time.

Conclusion and Future Perspectives in Xylose D1 4 Research

Summary of Key Contributions of Xylose-d1-4 to Biochemical and Systems Biology Knowledge

The application of deuterated xylose, including specifically labeled variants, has been crucial in elucidating complex biochemical processes. One of the key contributions lies in the study of enzyme mechanisms. For instance, research on human UDP-xylose synthase, an enzyme critical for the synthesis of glycosaminoglycans, has utilized deuterium (B1214612) labeling to understand its catalytic action. When the enzymatic reaction is carried out in heavy water (D₂O), deuterium is incorporated stereospecifically into the UDP-xylose product at the C-5 position. nih.gov This observation provides insight into the reaction mechanism, confirming the involvement of specific intermediates and the stereochemistry of the conversion process.

In the broader context of systems biology, stable isotopes are fundamental to metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov While carbon-13 is more commonly used for MFA, deuterium labeling offers complementary information. Isotopic tracers are essential for mapping the flow of atoms through metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.govnih.govnih.gov The use of specifically labeled substrates like deuterated xylose can help resolve complex flux distributions and validate biochemical network models, providing a quantitative understanding of cellular physiology under various conditions. nih.gov

Table 1: Applications of Isotopic Labeling in Metabolic Research

Application Area Isotope Type Research Focus Key Insights
Enzyme Mechanism Deuterium (²H) UDP-xylose Synthase Stereospecificity of deuterium incorporation reveals reaction pathway. nih.gov
Metabolic Flux Analysis Carbon-13 (¹³C), Deuterium (²H) Central Carbon Metabolism Quantifying intracellular fluxes; understanding cellular response to different carbon sources (e.g., glucose vs. xylose). nih.govnih.gov
Drug Development Deuterium (²H) Pharmacokinetics Enhancing metabolic stability and half-life of drug molecules ("deuterium effect"). musechem.com

| Metabolic Imaging | Deuterium (²H) | In vivo Metabolism | Development of non-invasive imaging techniques to track metabolic processes in real-time. anr.fr |

Unresolved Questions and Future Research Avenues in this compound Application

Despite the utility of deuterated compounds, significant challenges and unanswered questions remain. A primary hurdle is the synthesis of specifically labeled carbohydrates like this compound, which can be challenging and expensive. anr.fr Developing more efficient, universal, and cost-effective methods for regioselective deuterium labeling is a critical area of ongoing research. anr.fr

Future research is expected to focus on several key avenues:

Advanced Metabolic Probes: There is a need to develop novel deuterated probes for emerging applications like in vivo deuterium metabolic imaging (DMI). anr.fr This innovative technique holds potential for biomedical research, including the study of metabolic disorders and the detection of pathogenic bacteria. anr.fr

Elucidating Complex Pathways: The metabolism of xylose, the second most abundant sugar in nature, is of great interest for biofuel and biochemical production. rsc.org While significant progress has been made, particularly in engineering microorganisms like E. coli and Saccharomyces cerevisiae to utilize xylose, many regulatory aspects are not fully understood. nih.govnih.gov Specifically labeled tracers like this compound could be employed to dissect these complex regulatory networks and identify metabolic bottlenecks.

Kinetic Isotope Effects: The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. This can be exploited to study rate-limiting steps in enzymatic reactions and metabolic pathways. Further research using specifically deuterated xylose could provide deeper insights into the kinetics of xylose transport and metabolism.

Potential for Broader Impact in Bioeconomy and Sustainable Bioprocess Development

The transition from a fossil fuel-based economy to a sustainable bioeconomy relies heavily on the efficient conversion of lignocellulosic biomass into fuels and value-added chemicals. rsc.org Lignocellulose is primarily composed of glucose and xylose. nih.gov Improving the efficiency of xylose utilization by industrial microorganisms is a major goal in metabolic engineering and synthetic biology. nih.gov

Isotopically labeled compounds like this compound are poised to have a significant impact in this area by:

Guiding Metabolic Engineering: By providing precise data on metabolic fluxes, MFA studies using labeled xylose can guide the rational design of microbial cell factories. nih.gov This allows researchers to identify targets for genetic modification to optimize production pathways and minimize the formation of unwanted byproducts.

Optimizing Fermentation Processes: Understanding how microorganisms co-utilize mixed sugars like glucose and xylose is crucial for developing efficient bioprocesses. nih.gov Isotopic tracers can help unravel the complex regulatory mechanisms, such as carbon catabolite repression, that hinder simultaneous sugar consumption. rsc.org

Developing Novel Bioproducts: Xylose can serve as a carbon source for a wide range of bioproducts beyond ethanol (B145695). nih.gov Research enabled by isotopic tracers can help explore and optimize novel biosynthetic pathways for the production of platform chemicals, bioplastics, and pharmaceuticals from this abundant renewable resource.

The continued development and application of specifically deuterated compounds such as this compound will undoubtedly accelerate progress in biochemical engineering, contributing to the establishment of more efficient and sustainable biomanufacturing processes.

Q & A

Q. What are the critical steps for synthesizing and characterizing Xylose-d1-4 to ensure isotopic purity?

  • Methodological Answer : Synthesis of this compound typically involves deuteration at the C4 position via catalytic exchange or enzymatic methods. Key steps include:
  • Deuterium Incorporation : Use deuterated solvents (e.g., D₂O) and catalysts under controlled pH and temperature to minimize isotopic scrambling .
  • Purification : Employ column chromatography or recrystallization to isolate the deuterated product, followed by lyophilization to remove residual solvents .
  • Characterization : Confirm isotopic purity using 1H^1H-NMR (absence of C4-H signal) and mass spectrometry (expected [M+H]+^+ at m/z 151.13 with a +1 Da shift). Purity should exceed 98% for metabolic studies .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid ingestion; use closed systems for weighing .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent isotopic exchange with ambient moisture. Label containers with batch-specific deuterium content and synthesis date .

Q. What is the role of this compound in metabolic flux analysis, and how is it experimentally applied?

  • Methodological Answer : this compound serves as a tracer to study pentose phosphate pathway (PPP) dynamics. Experimental workflows include:
  • Cell Culture : Administer this compound to cell lines under controlled glucose/xylose ratios. Quench metabolism at timed intervals using liquid nitrogen .
  • Metabolite Extraction : Use methanol/water (80:20) at -80°C to preserve deuterium labeling .
  • LC-MS Analysis : Quantify deuterium enrichment in PPP intermediates (e.g., ribulose-5-phosphate) via multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. How can isotopic effects of this compound influence enzymatic kinetics in xylose isomerase studies?

  • Methodological Answer : Deuteration at C4 may alter substrate binding in xylose isomerase due to kinetic isotope effects (KIE). To evaluate this:
  • Enzyme Assays : Compare VmaxV_{max} and KmK_m between this compound and non-deuterated xylose under identical conditions (pH 7.4, 37°C) .
  • Computational Modeling : Use molecular dynamics simulations to assess deuterium’s impact on transition-state stabilization. Validate with isotopic tracer experiments .
  • Data Interpretation : A VmaxV_{max} reduction >10% indicates significant KIE, requiring adjustment of flux calculations in metabolic models .

Q. What strategies resolve contradictions in metabolic flux data derived from this compound tracing across different cell types?

  • Methodological Answer : Discrepancies often arise from cell-specific PPP regulation. Address this by:
  • Comparative Analysis : Normalize flux data to cell-specific parameters (e.g., proliferation rate, ATP turnover) .
  • Multi-Omics Integration : Correlate flux data with transcriptomics (e.g., XylA expression) to identify regulatory nodes .
  • Replication : Repeat experiments in isogenic cell lines to isolate genetic vs. environmental factors .

Q. How should statistical methods be applied to interpret heterogeneous deuterium distribution in this compound tracing studies?

  • Methodological Answer :
  • Data Preprocessing : Apply batch correction to account for instrument drift. Use internal standards (e.g., 13C^{13}C-labeled xylitol) for normalization .
  • Hypothesis Testing : Perform ANOVA with post-hoc Tukey tests to compare deuterium enrichment across experimental groups. Report p-values with false discovery rate (FDR) correction .
  • Visualization : Generate heatmaps or Sankey diagrams to highlight pathway-specific labeling patterns .

Data Presentation and Reproducibility

Q. What are best practices for documenting this compound experimental protocols to ensure reproducibility?

  • Methodological Answer :
  • Detailed Methods : Specify deuteration efficiency, solvent batches, and LC-MS parameters (e.g., column type, gradient profile) .
  • Raw Data Archiving : Upload NMR/MS spectra to repositories like Zenodo with DOI links. Include metadata on deuterium content and instrument calibration .
  • Code Sharing : Provide scripts for flux analysis (e.g., INCA software outputs) in GitHub repositories .

Q. How can researchers validate the absence of isotopic exchange in this compound during long-term cell culture experiments?

  • Methodological Answer :
  • Control Experiments : Incubate this compound in culture medium without cells. Analyze deuterium retention via MS at 0h, 24h, and 48h .
  • Isotopomer Analysis : Use 2H^2H-NMR to detect deuterium migration to adjacent carbons. A >95% retention at C4 confirms stability .
  • Reporting : Include stability data in supplementary materials with error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.